1-(3,4-dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIHYDROXYPHENYL)-2-{[5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of phenyl, triazole, and ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIHYDROXYPHENYL)-2-{[5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor.
Formation of the Ethanone Moiety: The ethanone group is typically formed through a Friedel-Crafts acylation reaction.
Final Assembly: The final step involves coupling the triazole and phenyl groups through a sulfanyl linkage, often using thiol-based reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIHYDROXYPHENYL)-2-{[5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-DIHYDROXYPHENYL)-2-{[5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-DIHYDROXYPHENYL)-2-{[5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, microbial inhibition, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-DIHYDROXYPHENYL)-2-{[5-(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
- 1-(3,4-DIHYDROXYPHENYL)-2-{[5-(2-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
Uniqueness
1-(3,4-DIHYDROXYPHENYL)-2-{[5-(2-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C17H15N3O4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C17H15N3O4S/c1-24-15-5-3-2-4-11(15)16-18-17(20-19-16)25-9-14(23)10-6-7-12(21)13(22)8-10/h2-8,21-22H,9H2,1H3,(H,18,19,20) |
InChI Key |
CYLSSQVEPVKJTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.